molecular formula C19H16BrN3O2S B6545485 N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946357-41-1

N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No. B6545485
CAS RN: 946357-41-1
M. Wt: 430.3 g/mol
InChI Key: RSNIGDUXDGAGGM-UHFFFAOYSA-N
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Description

“N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide” is a complex organic compound. It has a molecular formula of C22H19BrFN3O4S, an average mass of 520.371 Da, and a monoisotopic mass of 519.026367 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroanalytical data. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . Additionally, the IR data give insights into the types of bonds present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and spectroanalytical data. For example, the NMR data provide information about the chemical environment of the hydrogen and carbon atoms, while the IR data reveal the types of bonds present .

Advantages and Limitations for Lab Experiments

The use of N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide in laboratory experiments has several advantages. It is a relatively small molecule, making it easy to work with in the laboratory. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. The compound can be toxic in high concentrations, and it can be difficult to obtain consistent results due to the complexity of the reaction.

Future Directions

The potential applications of N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide are vast and still largely unexplored. Further research is needed to better understand the compound’s mechanism of action and its potential therapeutic applications. Possible future directions for research include the development of more effective inhibitors of COX-2, PI3K, and NF-kB; the development of new anti-inflammatory, anti-oxidant, and anti-cancer drugs; and the investigation of the compound’s effects on other enzymes and proteins. Additionally, further research is needed to investigate the compound’s potential toxicity and its effects on other biological systems.

Synthesis Methods

N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can be synthesized by a number of methods. One of the most commonly used methods involves the reaction of 4-bromo-2-methylphenylcarbamate with 1,3-thiazol-2-ylbenzamide in the presence of a base. This reaction is typically carried out in a two-step process. In the first step, the 4-bromo-2-methylphenylcarbamate is reacted with the base in an aqueous solution to form 4-bromo-2-methylphenylcarbamoylmethylthiazole. In the second step, the 4-bromo-2-methylphenylcarbamoylmethylthiazole is reacted with 1,3-thiazol-2-ylbenzamide in a basic solution to form the desired product.

Scientific Research Applications

N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs. In addition, it has been used as a model compound for the study of enzyme inhibition, as well as for the study of drug-target interactions.

properties

IUPAC Name

N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-12-9-14(20)7-8-16(12)22-17(24)10-15-11-26-19(21-15)23-18(25)13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNIGDUXDGAGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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